N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate acylating agent. One common method is the reaction of 1-methyl-1H-1,2,4-triazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be used as catalysts in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Medicine: Explored for its anticancer properties, as triazole derivatives have shown promise in inhibiting the growth of cancer cells.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,4-triazole: A precursor and structural analog with similar chemical properties.
2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole derivative with applications in coordination chemistry.
1,2,3-triazole: A related triazole compound with a different substitution pattern.
Uniqueness
N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-enamide group allows for additional functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-3-7(12)8-4-6-9-5-11(2)10-6/h3,5H,1,4H2,2H3,(H,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILHSJPIWTUACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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